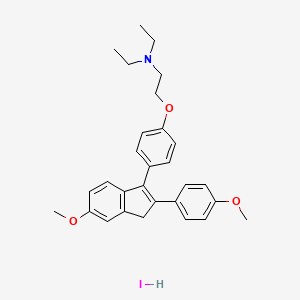
Triethylamine, 2-(p-(6-methoxy-2-(p-methoxyphenyl)-3-indenyl)phenoxy)-, hydriodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylamine, 2-(p-(6-methoxy-2-(p-methoxyphenyl)-3-indenyl)phenoxy)-, hydriodide is a complex organic compound with a molecular formula of C29-H33-N-O3.H-I and a molecular weight of 571.54 . This compound is known for its unique structure, which includes a triethylamine group and a methoxyphenyl group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of Triethylamine, 2-(p-(6-methoxy-2-(p-methoxyphenyl)-3-indenyl)phenoxy)-, hydriodide involves multiple steps. One common method includes the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form a stable urea linkage . This reaction is typically carried out under acidic, alkaline, or aqueous conditions to ensure the stability of the urea linkage . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can undergo substitution reactions, particularly involving the methoxy groups, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Triethylamine, 2-(p-(6-methoxy-2-(p-methoxyphenyl)-3-indenyl)phenoxy)-, hydriodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of stable urea linkages.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The methoxyphenyl groups play a crucial role in its reactivity and stability. The compound can form stable complexes with various substrates, facilitating different chemical reactions. The exact molecular targets and pathways depend on the specific application and conditions under which the compound is used .
Comparación Con Compuestos Similares
Similar compounds include:
4-Methoxyphenethylamine: Known for its use as a precursor in organic synthesis.
3-Methoxyphenethylamine: Used in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling.
4-Methoxyphenylboronic acid: Utilized in palladium-catalyzed direct arylation and other coupling reactions.
Compared to these compounds, Triethylamine, 2-(p-(6-methoxy-2-(p-methoxyphenyl)-3-indenyl)phenoxy)-, hydriodide is unique due to its complex structure and the presence of both triethylamine and methoxyphenyl groups, which enhance its reactivity and stability in various chemical reactions.
Propiedades
Número CAS |
72-51-5 |
|---|---|
Fórmula molecular |
C29H34INO3 |
Peso molecular |
571.5 g/mol |
Nombre IUPAC |
N,N-diethyl-2-[4-[5-methoxy-2-(4-methoxyphenyl)-3H-inden-1-yl]phenoxy]ethanamine;hydroiodide |
InChI |
InChI=1S/C29H33NO3.HI/c1-5-30(6-2)17-18-33-25-13-9-22(10-14-25)29-27-16-15-26(32-4)19-23(27)20-28(29)21-7-11-24(31-3)12-8-21;/h7-16,19H,5-6,17-18,20H2,1-4H3;1H |
Clave InChI |
YUEWCMZOTYPNRY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=CC=C(C=C1)C2=C(CC3=C2C=CC(=C3)OC)C4=CC=C(C=C4)OC.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14757462.png)
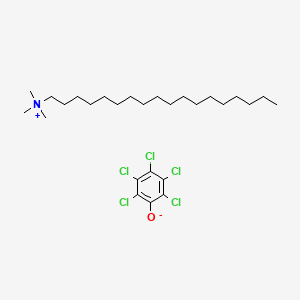
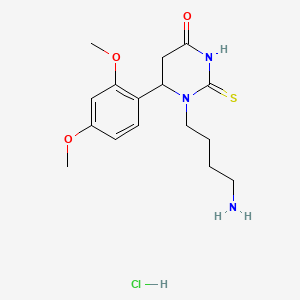

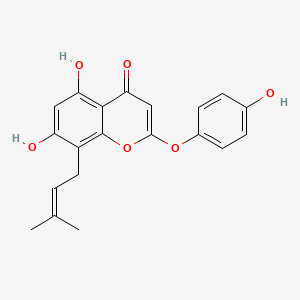
![9,12,15,18,21,24-hexaoxapentacyclo[23.6.1.11,4.029,32.08,33]tritriaconta-4(33),5,7,25,27,29(32)-hexaene](/img/structure/B14757502.png)
![(S)-tert-Butyl 3-(4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazin-7-yl)pyrrolidine-1-carboxylate](/img/structure/B14757506.png)
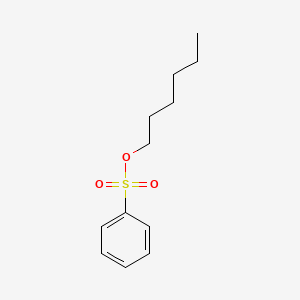
![Hexakis[(2-fluorophenyl)methyl]distannoxane](/img/structure/B14757516.png)
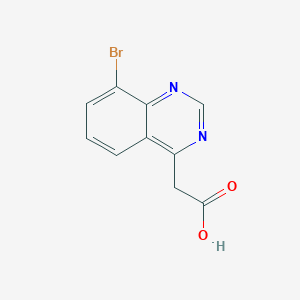
![N-[3-Bromopropyl]-p-toluenesulfonanilide](/img/structure/B14757524.png)
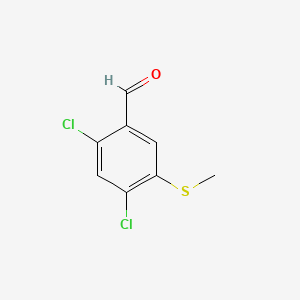
![1-[(3,5-difluoropyridin-2-yl)methyl]-N-[(1R)-1-phenylpropyl]benzimidazole-5-carboxamide](/img/structure/B14757539.png)

